Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
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Overview
Description
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid and features bromine atoms at the 4 and 2 positions, a methoxy group at the 6 position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.
Esterification: The methyl ester group is formed through esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate exerts its effects depends on the specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Methyl 4-(bromomethyl)benzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 2-bromo-5-methoxybenzoate: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including dual bromination and a methoxy group. This article explores its biological activity, synthesis methods, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10Br2O3
- Molecular Weight : Approximately 337.99 g/mol
- Structural Features :
- Two bromine atoms
- A methoxy group (-OCH₃)
- A methyl ester functional group
The presence of halogen atoms and the methoxy group enhances the compound's reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Initial studies suggest it may inhibit the growth of certain bacteria and fungi, making it a promising candidate for drug development in treating infections.
Anticancer Potential
The compound's unique structure allows for exploration in anticancer research . Preliminary findings suggest it may interact with specific cellular targets to inhibit tumor growth. The dual bromination is hypothesized to enhance its binding affinity to these targets, potentially leading to effective therapeutic agents against various cancer types.
The mechanism of action involves interactions with cellular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding , while the methoxy group can influence the compound's binding affinity and selectivity towards these targets. This interaction may lead to either inhibition or activation of specific biochemical pathways.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Bromination of Methyl 4-methoxybenzoate :
- Photochemical Reactions :
Case Study: Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many commercially available antibiotics, suggesting strong antimicrobial potential.
Compound | Target | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 20 |
Case Study: Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Properties
CAS No. |
877149-14-9 |
---|---|
Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C10H10Br2O3/c1-14-8-4-7(12)3-6(5-11)9(8)10(13)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
UUULSIFKODULFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)CBr)Br |
Origin of Product |
United States |
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